molecular formula C17H16Cl2N2O3S B3944512 1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No. B3944512
M. Wt: 399.3 g/mol
InChI Key: YNYGAVHWXNDHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (CBP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBP is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to reduce the production of inflammatory cytokines, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high yield of synthesis and its range of biological activities. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. Another potential direction is the investigation of the potential side effects and toxicity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound (this compound) is a promising compound for scientific research due to its range of biological activities and potential therapeutic applications. This compound has been extensively studied for its antitumor, anti-inflammatory, and antiviral effects, and there are several future directions for the study of this compound. While this compound has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. As a result, this compound has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been found to have antiviral activity against a range of viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus.

properties

IUPAC Name

(2-chlorophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-13-5-7-14(8-6-13)25(23,24)21-11-9-20(10-12-21)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYGAVHWXNDHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.